2-[4-[2-(4-Nitro-2-sulphophenyl)vinyl]-3-sulphophenyl]-2h-naphtho[1,2-d]triazole-5-sulphonic acid
CAS No.: 131-43-1
Cat. No.: VC21037069
Molecular Formula: C24H16N4O11S3
Molecular Weight: 632.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 131-43-1 |
|---|---|
| Molecular Formula | C24H16N4O11S3 |
| Molecular Weight | 632.6 g/mol |
| IUPAC Name | 2-[4-[(E)-2-(4-nitro-2-sulfophenyl)ethenyl]-3-sulfophenyl]benzo[e]benzotriazole-5-sulfonic acid |
| Standard InChI | InChI=1S/C24H16N4O11S3/c29-28(30)17-10-8-15(22(12-17)41(34,35)36)6-5-14-7-9-16(11-21(14)40(31,32)33)27-25-20-13-23(42(37,38)39)18-3-1-2-4-19(18)24(20)26-27/h1-13H,(H,31,32,33)(H,34,35,36)(H,37,38,39)/b6-5+ |
| Standard InChI Key | ZUALTTRSCLAGBQ-AATRIKPKSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)C(=CC3=NN(N=C23)C4=CC(=C(C=C4)/C=C/C5=C(C=C(C=C5)[N+](=O)[O-])S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
| SMILES | C1=CC=C2C(=C1)C(=CC3=NN(N=C23)C4=CC(=C(C=C4)C=CC5=C(C=C(C=C5)[N+](=O)[O-])S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CC3=NN(N=C23)C4=CC(=C(C=C4)C=CC5=C(C=C(C=C5)[N+](=O)[O-])S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
Introduction
| Parameter | Value |
|---|---|
| PubChem CID | 172397 |
| CAS Number | 69178-37-6 |
| IUPAC Name | trisodium;2-[4-[2-(4-nitro-2-sulfonatophenyl)ethenyl]-3-sulfonatophenyl]benzo[e]benzotriazole-5-sulfonate |
| Molecular Formula | C24H13N4Na3O11S3 |
| InChIKey | SMGMFTGDFISQCE-UHFFFAOYSA-K |
| European Community (EC) Number | 273-901-1 |
| UNII | SAD3NFA7GH |
| DSSTox Substance ID | DTXSID70890031 |
The compound is commonly referred to by its trisodium salt form in scientific literature and chemical databases, appearing as "Trisodium 2-[4-[2-(4-nitro-2-sulfonatophenyl)vinyl]-3-sulfonatophenyl]-2-h-naphtho[1,2-d]triazole-5-sulfonate" . This nomenclature reflects the practical form used in applications, where the trisodium salt enhances water solubility and stability compared to the free acid form.
Physical and Chemical Properties
Molecular Structure
The molecular structure of 2-[4-[2-(4-Nitro-2-sulphophenyl)vinyl]-3-sulphophenyl]-2h-naphtho[1,2-d]triazole-5-sulphonic acid consists of a naphthalene ring system fused with a triazole unit. This core structure is further functionalized with phenyl groups connected via a vinyl linkage. The molecule contains three sulphonic acid groups (or sulphonate groups in the salt form) and one nitro group, creating a complex electronic structure that contributes to its unique spectroscopic properties .
In its trisodium salt form, the compound has a molecular weight of 698.6 g/mol, making it a relatively large organic molecule with significant water solubility due to the ionizable sulphonate groups . The parent compound (without the sodium counterions) has a slightly lower molecular weight and different physical properties compared to the salt form.
Spectroscopic Properties
The spectroscopic properties of naphthotriazole derivatives like 2-[4-[2-(4-Nitro-2-sulphophenyl)vinyl]-3-sulphophenyl]-2h-naphtho[1,2-d]triazole-5-sulphonic acid are particularly notable, especially their fluorescence characteristics. While specific spectroscopic data for this exact compound is limited in the available search results, related naphthotriazole compounds show distinctive absorption and emission patterns .
Naphthotriazole compounds generally exhibit absorption spectra consisting of two vibronic bands. For para-derivatives, the long-wave absorption maxima typically appear at approximately 360 nm, while meta-derivatives show maxima at approximately 355 nm . Similarly, fluorescence emission maxima for para-derivatives are observed at approximately 380 nm, and for meta-derivatives at approximately 360 nm .
Table 2: General Spectroscopic Properties of Naphthotriazole Derivatives
| Derivative Type | Absorption Maxima (nm) | Fluorescence Maxima (nm) |
|---|---|---|
| para-substituted | ~360 | ~380 |
| meta-substituted | ~355 | ~360 |
A distinguishing feature of these compounds is their remarkably high fluorescence quantum yields, making them excellent candidates for applications requiring fluorescent properties . This characteristic is particularly valuable in their use as fluorescent probes, dyes, and optical brighteners.
Applications and Uses
Fluorescent Properties
The exceptional fluorescence properties of 2-[4-[2-(4-Nitro-2-sulphophenyl)vinyl]-3-sulphophenyl]-2h-naphtho[1,2-d]triazole-5-sulphonic acid and related naphthotriazole compounds make them particularly valuable in various applications. These compounds exhibit high fluorescence quantum yields, indicating efficient conversion of absorbed light into emitted fluorescence . This property is critical for their application as fluorescent probes and markers.
Related Compounds
2-[4-[2-(4-Nitro-2-sulphophenyl)vinyl]-3-sulphophenyl]-2h-naphtho[1,2-d]triazole-5-sulphonic acid belongs to a broader family of naphthotriazole derivatives with varying substitution patterns and functional groups. According to the PubChem database, there are several related compounds with similar structural features:
Table 4: Related Compounds
| Relationship Type | Count |
|---|---|
| Same Connectivity | 2 |
| Same Parent, Connectivity | 7 |
| Same Parent, Exact | 3 |
| Mixtures, Components, and Neutralized Forms | 2 |
The parent compound (CID 67229) represents the free acid form of 2-[4-[2-(4-Nitro-2-sulphophenyl)vinyl]-3-sulphophenyl]-2h-naphtho[1,2-d]triazole-5-sulphonic acid, without the sodium counterions present in the trisodium salt form . Variations in substitution patterns, particularly meta- versus para-positioning of substituents on the phenyl rings, can significantly affect the spectroscopic properties of these compounds, as evidenced by the differences in absorption and fluorescence maxima reported for different derivatives .
The structural variations among related naphthotriazole compounds allow for fine-tuning of properties such as solubility, fluorescence wavelength, and quantum yield, potentially enabling optimization for specific applications in research and industry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume